Tetragalacturonic acid hydroxymethylester
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Overview
Description
Tetragalacturonic acid hydroxymethylester is a linear tetrasaccharide consisting of four hydroxymethyl α-D-galacturonosyl residues linked sequentially (1→4). It is derived from apple pectin and is known for its antihemorrhagic properties. Although it is not used clinically, research in the 1970s suggested that pectin and its analogues, including this compound, may inhibit fibrinolysis in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetragalacturonic acid hydroxymethylester is synthesized through the esterification of tetragalacturonic acid with hydroxymethyl groups. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound involves the extraction of pectin from apple pomace, followed by hydrolysis to obtain tetragalacturonic acid. The tetragalacturonic acid is then subjected to esterification with hydroxymethyl groups using a suitable catalyst. The final product is purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tetragalacturonic acid hydroxymethylester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Tetragalacturonic acid hydroxymethylester has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of oligosaccharides.
Biology: Investigated for its potential role in inhibiting fibrinolysis and promoting blood clotting.
Medicine: Explored for its antihemorrhagic properties and potential use in wound healing.
Industry: Used in the production of biodegradable materials and as a stabilizer in food products.
Mechanism of Action
The mechanism of action of tetragalacturonic acid hydroxymethylester involves its interaction with fibrinogen and other blood clotting factors. The compound inhibits fibrinolysis by stabilizing the fibrin clot and preventing its degradation. This action is mediated through the binding of this compound to specific sites on fibrinogen, thereby enhancing the stability of the clot .
Comparison with Similar Compounds
Similar Compounds
Galacturonic acid: A monosaccharide derived from pectin.
D-galacturonic acid: An isomer of galacturonic acid.
Polygalacturonic acid: A polymer of galacturonic acid units.
Uniqueness
Tetragalacturonic acid hydroxymethylester is unique due to its specific structure consisting of four hydroxymethyl α-D-galacturonosyl residues linked sequentiallyUnlike its similar compounds, this compound has been specifically studied for its role in inhibiting fibrinolysis and promoting blood clotting .
Properties
CAS No. |
53008-15-4 |
---|---|
Molecular Formula |
C28H42O29 |
Molecular Weight |
842.6 g/mol |
IUPAC Name |
hydroxymethyl (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethoxycarbonyl)-6-[(2S,3R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethoxycarbonyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethoxycarbonyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H42O29/c29-1-47-22(43)17-6(34)5(33)11(39)26(55-17)53-15-8(36)13(41)28(57-19(15)24(45)49-3-31)54-16-9(37)12(40)27(56-20(16)25(46)50-4-32)52-14-7(35)10(38)21(42)51-18(14)23(44)48-2-30/h5-21,26-42H,1-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20-,21-,26-,27-,28-/m0/s1 |
InChI Key |
PGQMFCVZFGJVNB-LRVJTQDXSA-N |
Isomeric SMILES |
C(O)OC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)OCO)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)OCO)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)OCO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(O)OC(=O)C1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OCO)OC3C(C(C(OC3C(=O)OCO)OC4C(C(C(OC4C(=O)OCO)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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